molecular formula C13H11FN4O2 B15018966 2-amino-5-(2-fluorophenyl)-4-hydroxy-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one

2-amino-5-(2-fluorophenyl)-4-hydroxy-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one

Cat. No.: B15018966
M. Wt: 274.25 g/mol
InChI Key: QAMXVEWKCSAABG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrido[2,3-d]pyrimidinone family, a heterocyclic scaffold with broad pharmacological relevance, particularly in kinase inhibition and anticancer research. Its structure features a fused pyridine-pyrimidine core with distinct substituents:

  • C2: Amino group (–NH₂).
  • C4: Hydroxyl group (–OH).
  • C5: 2-Fluorophenyl substituent.
  • C5/C8: Partial saturation (5,8-dihydro configuration).

Properties

Molecular Formula

C13H11FN4O2

Molecular Weight

274.25 g/mol

IUPAC Name

2-amino-5-(2-fluorophenyl)-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione

InChI

InChI=1S/C13H11FN4O2/c14-8-4-2-1-3-6(8)7-5-9(19)16-11-10(7)12(20)18-13(15)17-11/h1-4,7H,5H2,(H4,15,16,17,18,19,20)

InChI Key

QAMXVEWKCSAABG-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(NC1=O)N=C(NC2=O)N)C3=CC=CC=C3F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5-(2-fluorophenyl)-4-hydroxy-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of a strong base such as potassium t-butoxide in boiling t-butanol . This reaction forms the pyrido[2,3-d]pyrimidinone core.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

2-amino-5-(2-fluorophenyl)-4-hydroxy-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-amino-5-(2-fluorophenyl)-4-hydroxy-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.

    Industry: The compound can be used in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-amino-5-(2-fluorophenyl)-4-hydroxy-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Pyrido[2,3-d]pyrimidinones exhibit diverse substitution patterns that modulate biological activity. Below is a detailed comparison with structurally related analogs:

Table 1: Substituent Profiles and Key Differences

Compound Name/ID C2 Substituent C4 Substituent C5 Substituent Core Saturation Notable Features Reference(s)
Target Compound Amino (–NH₂) Hydroxyl (–OH) 2-Fluorophenyl 5,8-Dihydro Unique hydroxyl at C4; fluorinated aryl group enhances lipophilicity and potential target affinity.
4-Chloro-5-(trifluoromethyl)-analog Chloro (–Cl) Trifluoromethyl (–CF₃) 5,6-Dihydro Electrophilic chloro and lipophilic CF₃ groups may enhance covalent binding or membrane penetration.
4-Amino-6-(2,6-dichlorophenyl)-analog Phenylamino Amino (–NH₂) 2,6-Dichlorophenyl Non-saturated Dichlorophenyl and amino groups suggest kinase inhibition via ATP-binding pocket interactions.
MRLW5 (Kinase Inhibitor) 5,8-Dihydro Features a 4-aminobutyl group at N8, forming salt bridges with kinase DFG motifs. Highlights the importance of N8 modifications for selectivity.
[18F]Difluoromethyl-labeled analog Methyl (–CH₃) Difluoromethyl (–CF₂H) 5,8-Dihydro Radiolabeled for imaging applications; difluoromethyl group improves metabolic stability.

Key Observations :

C4 Substituent Diversity: The target compound’s C4 hydroxyl is rare compared to common substituents like amino, chloro, or alkyl groups . This polar group may enhance solubility or hydrogen-bonding interactions in target binding pockets.

C5 Aryl Modifications :

  • The 2-fluorophenyl group in the target compound balances lipophilicity and steric effects. Comparatively, 2,6-dichlorophenyl () or trifluoromethyl () substituents may alter target specificity due to increased bulk or electron-withdrawing properties .

Non-saturated analogs (e.g., ) exhibit planar structures suited for π-stacking in kinase ATP pockets .

Synthetic Accessibility :

  • Introducing substituents at C4 is synthetically challenging due to steric hindrance during pyridone ring formation . The target compound’s C4 hydroxyl suggests specialized synthetic routes, such as post-cyclization oxidation or protected-group strategies.

Biological Activity

The compound 2-amino-5-(2-fluorophenyl)-4-hydroxy-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one is part of a class of heterocyclic compounds known as pyridopyrimidines. These compounds have garnered significant interest due to their diverse biological activities, particularly as potential therapeutic agents. This article explores the biological activity of this specific compound, focusing on its anticancer and antibacterial properties, as well as its mechanism of action.

Chemical Structure and Properties

The molecular formula for 2-amino-5-(2-fluorophenyl)-4-hydroxy-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one is C13H11FN4O2C_{13}H_{11}FN_4O_2. The presence of the 2-fluorophenyl group and the amino and hydroxy functionalities are critical for its biological activity.

Anticancer Activity

Research has demonstrated that pyridopyrimidine derivatives exhibit promising anticancer properties. In a study evaluating various derivatives against human leukemia cells (CCRF-CEM), several compounds showed selective anti-leukemic effects. For instance, at a concentration of 50 µM, certain derivatives exhibited moderate activity against leukemia cells while maintaining low cytotoxicity against non-tumorigenic human lung fibroblasts (MRC-5) .

Table 1: Anticancer Activity of Pyridopyrimidine Derivatives

CompoundCell Line TestedConcentration (µM)Activity Level
2aCCRF-CEM50Moderate
4aCCRF-CEM5Good
4dMRC-550Non-effective

The most notable compound in this study was identified as 4a , which displayed significant anti-leukemic effects with minimal cytotoxicity in normal cells .

Antibacterial Activity

In addition to anticancer properties, pyridopyrimidine derivatives have also shown antibacterial activity. Testing against Gram-negative (E. coli) and Gram-positive bacteria (Bacillus subtilis) revealed varying degrees of effectiveness among different derivatives .

Table 2: Antibacterial Activity Against Bacterial Strains

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
1aE. coli32 µg/mL
1bB. subtilis16 µg/mL

These findings highlight the potential of these compounds as dual-action agents against cancer and bacterial infections.

Pyridopyrimidine derivatives function primarily as inhibitors of key enzymes involved in cell proliferation and survival. Specifically, they often target tyrosine kinases , which play crucial roles in signaling pathways that regulate cell growth and differentiation. The inhibition of these kinases can lead to reduced tumor growth and enhanced apoptosis in cancer cells .

Case Studies

In a comprehensive review on pyridopyrimidine derivatives, several case studies were highlighted where specific compounds demonstrated significant therapeutic potential:

  • Case Study: Inhibition of Tyrosine Kinase
    • A derivative was found to inhibit the activity of platelet-derived growth factor receptor (PDGFr), showing promise in treating conditions related to angiogenesis and tumor progression .
  • Case Study: Selective Cytotoxicity
    • Another study showcased a derivative's selective cytotoxicity towards cancer cells while sparing normal cells, emphasizing the importance of structural modifications in enhancing selectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.